

Technical Guide: Discovery & Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methoxy-3,5-dinitrobenzoic acid

CAS No.: 85365-92-0

Cat. No.: B181211

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Part 1: Executive Summary & Chemical Identity

4-Methoxy-3,5-dinitrobenzoic acid is a highly functionalized aromatic building block. Its "discovery" is rooted in the systematic study of nitration regiochemistry, where the compound serves as the thermodynamic sink during the nitration of p-anisic acid. It is a critical precursor for 3,5-diamino-4-methoxybenzoic acid, a monomer used to synthesize high-performance polyimides and liquid crystalline polymers requiring rigid, rod-like backbones.

Chemical Profile Table

Property	Specification
IUPAC Name	4-Methoxy-3,5-dinitrobenzoic acid
Common Name	3,5-Dinitro-p-anisic acid
CAS Number	85365-92-0
Molecular Formula	C ₈ H ₆ N ₂ O ₇
Molecular Weight	242.14 g/mol
Appearance	Yellow crystalline solid
Melting Point	192–195 °C (decomposes)
Acidity (pKa)	~2.5 (Estimated; enhanced acidity due to nitro groups)
Solubility	Soluble in DMSO, Methanol, Hot Ethanol; Insoluble in cold water

Part 2: The "Discovery" — Mechanistic Causality

The "discovery" of this compound is best understood as a mastery of Electrophilic Aromatic Substitution (EAS) rules. The synthesis relies on the Reinforced Directing Effect, where two substituents on the benzene ring cooperate to direct the incoming electrophile to the same position.

The Chemical Logic

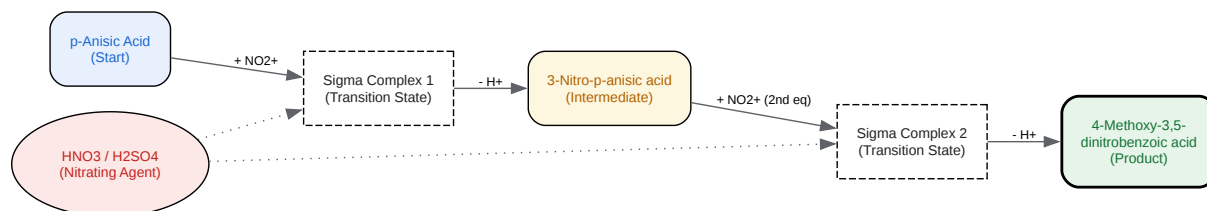
- Substrate:p-Anisic Acid (4-Methoxybenzoic acid).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The Methoxy Group (-OCH₃): A strong activator and Ortho/Para director. Located at C4, it activates C3 and C5.
- The Carboxyl Group (-COOH): A moderate deactivator and Meta director. Located at C1, it directs incoming groups to C3 and C5.
- The Convergence: Both groups direct the incoming nitronium ion (

) to positions 3 and 5.

Unlike the nitration of benzoic acid (which requires extreme forcing conditions to achieve dinitration), the presence of the activating methoxy group facilitates the reaction, allowing the isolation of the 3,5-dinitro species in high yield.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise nitration pathway, highlighting the transition from the mono-nitro intermediate to the final dinitro product.



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Caption: Stepwise electrophilic aromatic substitution. The methoxy group activates the ring, while the carboxyl group directs meta, converging at C3/C5.

Part 3: Experimental Protocol

Warning: This protocol involves fuming nitric acid and strong exotherms. Perform all steps in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Reagents

- Substrate: p-Anisic acid (4-Methoxybenzoic acid) [CAS: 100-09-4][2]
- Solvent: Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Reagent: Fuming Nitric Acid (HNO₃, >90%)

- Quench: Crushed Ice

Step-by-Step Methodology

1. Solubilization & Activation

- Rationale: Sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid to generate the active nitronium ion ().
- Procedure: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (131 mmol) of p-anisic acid in 100 mL of concentrated H_2SO_4 . Stir at room temperature until fully dissolved. The solution may darken slightly.

2. Controlled Nitration (The Critical Step)

- Rationale: The first nitro group adds easily. The second requires more energy but also generates significant heat. Temperature control is vital to prevent decarboxylation or tar formation.
- Procedure:
 - Cool the flask to 0–5 °C using an ice-salt bath.
 - Place 15 mL (approx. 350 mmol, 2.7 eq) of fuming HNO_3 in a pressure-equalizing addition funnel.
 - Add the acid dropwise over 45 minutes. Maintain internal temperature below 10 °C.
 - Observation: Brown fumes () will evolve; ensure vigorous ventilation.

3. Thermal Drive

- Rationale: Low temperature favors mono-nitration. To force the second nitro group onto the deactivated mono-nitro intermediate, thermal energy is required.
- Procedure:

- Remove the ice bath. Allow the mixture to reach room temperature.
- Heat the flask to 70–80 °C for 2 hours.
- Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The mono-nitro intermediate will disappear.

4. Quenching & Isolation[4][5]

- Rationale: The product is insoluble in water, while the acid waste is soluble.
- Procedure:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.
 - A yellow precipitate will form immediately.
 - Filter the solid using a Büchner funnel.[3][5][6]
 - Wash the cake with cold water (3 x 100 mL) until the filtrate pH is neutral (pH > 5).

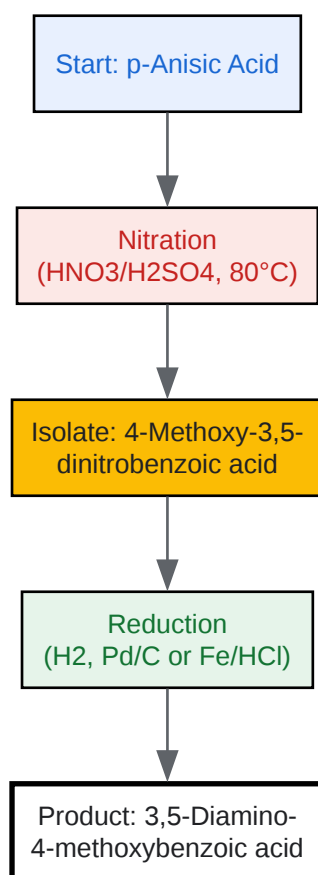
5. Purification

- Procedure: Recrystallize the crude yellow solid from hot ethanol/water (1:1).
- Yield: Typical yield is 75–85%.
- Validation: Check melting point (Target: 192–195 °C).

Part 4: Applications & Workflow

The primary utility of **4-Methoxy-3,5-dinitrobenzoic acid** lies in its reduction to the diamine, a "privileged structure" in materials science.

Synthetic Workflow: From Acid to Polymer Precursor



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Caption: Workflow converting p-anisic acid to the diamino-monomer used in liquid crystal polymers.

Key Applications

- Liquid Crystal Polymers (LCPs): The rigid, planar structure of the benzoic acid core, combined with the polar methoxy group, makes derivatives of this compound ideal for side-chain liquid crystalline polyimides.
- Diatrizoic Acid Analogs: While Diatrizoic acid (a radiocontrast agent) uses a 3,5-diacetamido-2,4,6-triiodo-benzoic acid core, the 3,5-dinitro-4-methoxy scaffold is investigated for non-iodinated contrast agents and specific binding probes.
- DprE1 Inhibitors (Tuberculosis): Recent research utilizes the 3,5-dinitrobenzamide scaffold (derived from this acid) to inhibit Decaprenylphosphoryl- β -D-ribose oxidase, a critical enzyme in the cell wall synthesis of *Mycobacterium tuberculosis*.^[7]

Part 5: References

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- To cite this document: BenchChem. [Technical Guide: Discovery & Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181211/docs#technical-guide-discovery-synthesis-of-4-methoxy-3-5-dinitrobenzoic-acid>]

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